1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a phenylethyl group (a benzene ring attached to an ethyl group), a hydroxy group (OH), and a trifluoromethyl group (CF3) attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the phenylethyl group, the hydroxy group, and the trifluoromethyl group attached to a phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For instance, the hydroxy group might undergo reactions typical of alcohols, such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and stability .Scientific Research Applications
Ester Cleavage Properties in Surfactant Micelles Research on hydroxybenzotriazole derivatives, including those with similar structural motifs to the specified compound, has been conducted to understand their catalytic properties in the cleavage of esters within surfactant micelles. Such studies indicate the potential of these compounds in facilitating ester cleavage reactions, which could have implications in synthetic chemistry and biochemical processes (Bhattacharya & Kumar, 2005).
Antimicrobial Activity Triazole derivatives have been investigated for their potential antimicrobial activity. For instance, certain 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. These findings suggest that triazole derivatives, including those structurally related to the compound , could serve as bases for developing new antimicrobial agents (Jadhav et al., 2017).
Synthesis and Biological Evaluation of Triazole Derivatives Further research has focused on synthesizing and evaluating triazole derivatives for possible biological activities, including anticancer properties. The synthesis of novel triazole compounds and their evaluation for biological activities underscore the versatility and potential therapeutic applications of this chemical class (Revankar et al., 1981).
Catalytic and Synthetic Applications Studies also explore the catalytic and synthetic applications of triazole derivatives, including their use in the synthesis of complex organic molecules. These research efforts highlight the importance of triazole compounds in organic synthesis, potentially offering new methodologies for constructing complex molecular architectures (Shainyan & Meshcheryakov, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)13-6-8-14(9-7-13)22-17(27)15-10-25(24-23-15)11-16(26)12-4-2-1-3-5-12/h1-10,16,26H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIONAKIYQSHTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.